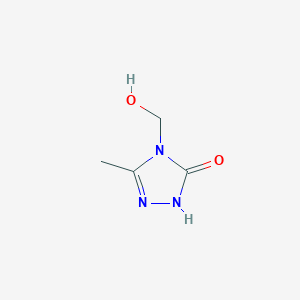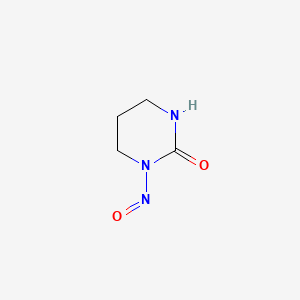
2(1H)-Pyrimidinone, tetrahydro-1-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, tetrahydro-1-nitroso- is a heterocyclic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a nitroso group attached to the tetrahydropyrimidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso- typically involves the reaction of a suitable pyrimidinone precursor with nitrosating agents. One common method is the reaction of tetrahydropyrimidinone with nitrous acid or its derivatives under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso- may involve large-scale nitrosation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrimidinone, tetrahydro-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso-.
Reduction: Amino derivatives of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso-.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyrimidinone, tetrahydro-1-amino-: Similar structure but with an amino group instead of a nitroso group.
2(1H)-Pyrimidinone, tetrahydro-1-nitro-: Contains a nitro group instead of a nitroso group.
2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-: Contains a hydroxy group instead of a nitroso group.
Uniqueness
2(1H)-Pyrimidinone, tetrahydro-1-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group can participate in unique redox reactions and form covalent bonds with biological macromolecules, making this compound a valuable tool in chemical and biological research.
Propiedades
Número CAS |
62641-66-1 |
|---|---|
Fórmula molecular |
C4H7N3O2 |
Peso molecular |
129.12 g/mol |
Nombre IUPAC |
1-nitroso-1,3-diazinan-2-one |
InChI |
InChI=1S/C4H7N3O2/c8-4-5-2-1-3-7(4)6-9/h1-3H2,(H,5,8) |
Clave InChI |
UQKPGXYENGNTCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)N(C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


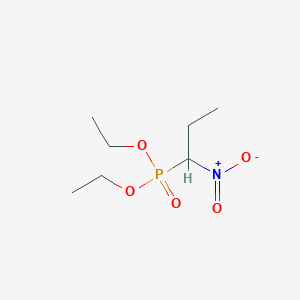
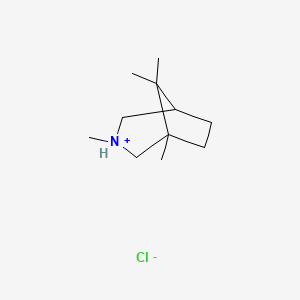
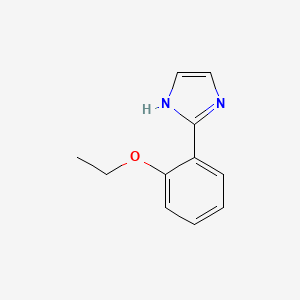
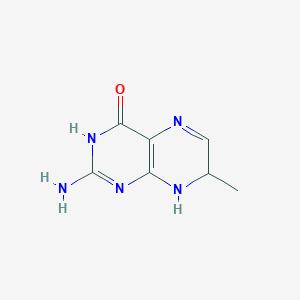

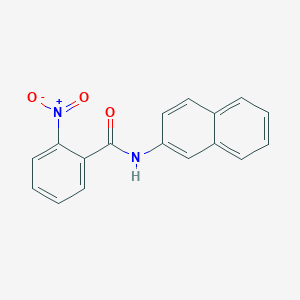
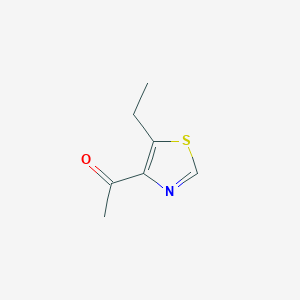
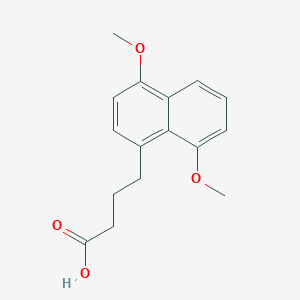
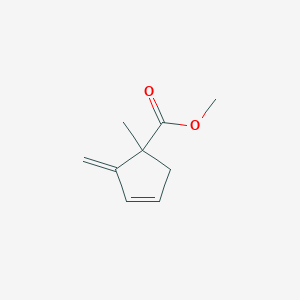
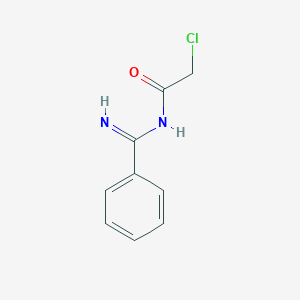
![Acetic acid, [3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13792797.png)
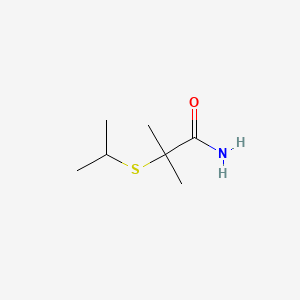
![4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI)](/img/structure/B13792804.png)
